N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,4-difluorobenzamide
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Overview
Description
The compound seems to be a derivative of 5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol . This compound has a molecular weight of 152.2 and is usually stored at room temperature . It is typically available in powder form .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, and solubility. For the related compound 1-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanamine, the predicted boiling point is 283.7±25.0 °C and the predicted density is 1.26±0.1 g/cm3 .Scientific Research Applications
Organometallic Chemistry Applications
In organometallic chemistry, N-heterocyclic carbene (NHC) precursors, including compounds with structural similarities to N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,4-difluorobenzamide, have been synthesized and applied in creating square-planar tetranuclear silver and gold clusters. These complexes demonstrate interesting properties, such as intense luminescence in the solid state, potentially useful for materials science and catalysis (Y. Z. and Wanzhi Chen, 2007).
Synthesis of Aromatic Polyimides
Research has explored the synthesis of new diamines and their polymerization with various dianhydrides, resulting in aromatic polyimides with significant solubility in organic solvents and high thermal stability. These materials are of great interest for applications in electronics and aerospace due to their exceptional mechanical and thermal properties (M. Butt et al., 2005).
Development of Antimicrobial Agents
In the field of medicinal chemistry, compounds structurally related to N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,4-difluorobenzamide have been synthesized and tested for their antimicrobial properties. Novel N-substituted arylidene, pyrazole, thioxopyrimidine, and thiazolopyrimidine derivatives have shown promising antimicrobial activities, indicating potential applications in developing new therapeutic agents (U. Hawas et al., 2012).
Safety and Hazards
properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O/c1-20-14(9-2-3-9)7-11(19-20)8-18-15(21)10-4-5-12(16)13(17)6-10/h4-7,9H,2-3,8H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTZDONJTRNWLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CC(=C(C=C2)F)F)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,4-difluorobenzamide |
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